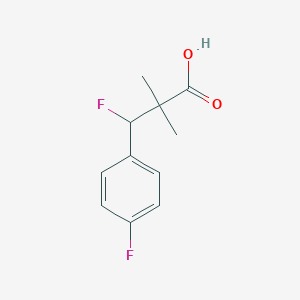
3-Fluoro-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid is a fluorinated organic compound known for its unique chemical properties. The presence of fluorine atoms in its structure significantly influences its reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid typically involves the fluorination of precursor compounds. One common method includes the direct fluorination of ester derivatives of phenylpyruvic acids using fluorine gas (F2), followed by hydrolysis in the presence of sodium bicarbonate (NaHCO3) to yield the desired fluorinated product .
Industrial Production Methods
Industrial production of fluorinated compounds often employs advanced fluorination techniques, such as the use of selective fluorinating agents and catalysts to achieve high yields and purity. The process may involve multiple steps, including the preparation of intermediates, fluorination, and purification.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
3-Fluoro-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its effects on biological systems.
Medicine: Fluorinated compounds are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 3-Fluoro-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid involves its interaction with molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong covalent bonds with carbon, influencing its reactivity and stability. This makes it an effective inhibitor of certain enzymes and a valuable tool in studying biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluoro-3-phenylpropanoic acid
- 4-Fluoro-2,2-dimethylpropanoic acid
- 3,4-Difluorophenylacetic acid
Uniqueness
3-Fluoro-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid is unique due to the presence of two fluorine atoms, which significantly enhance its chemical properties compared to similar compounds. The dual fluorination provides increased stability, reactivity, and potential for diverse applications in various fields .
Propriétés
Formule moléculaire |
C11H12F2O2 |
|---|---|
Poids moléculaire |
214.21 g/mol |
Nom IUPAC |
3-fluoro-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C11H12F2O2/c1-11(2,10(14)15)9(13)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3,(H,14,15) |
Clé InChI |
KZIARHDXCWEYLI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(C1=CC=C(C=C1)F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


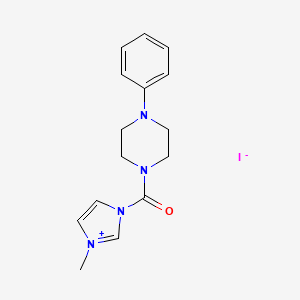
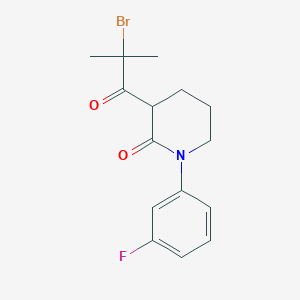
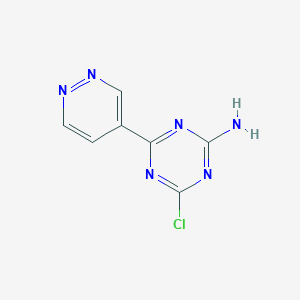
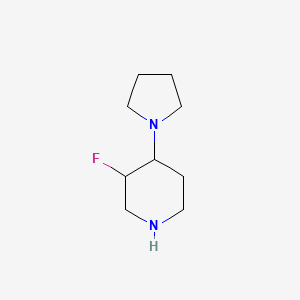
![1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13173897.png)
![1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane](/img/structure/B13173900.png)
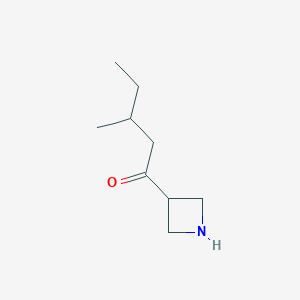
![4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde](/img/structure/B13173905.png)
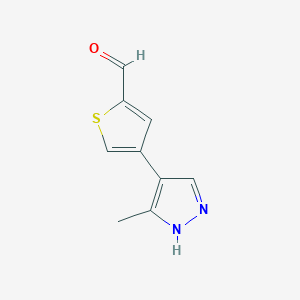
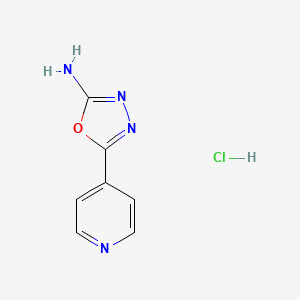
![1-[5-(Thiophen-2-yl)furan-2-yl]ethan-1-one](/img/structure/B13173920.png)
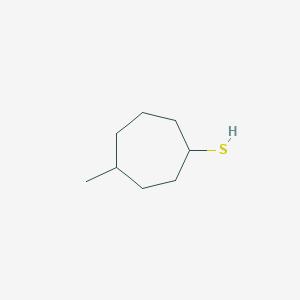
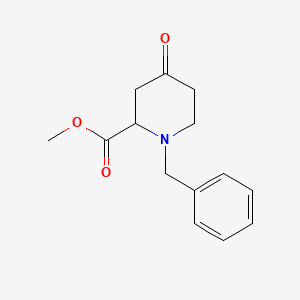
![3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13173938.png)
